3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
“3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This compound is part of an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has also been developed .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H9N3O4 . The structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Chemical Reactions Analysis
The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Hydrolysis of the ester group and subsequent amidation of the so formed carboxylic acids with primary and secondary aliphatic amines furnished a library of compounds in good overall yields and purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 235.2 . More detailed properties could not be found in the search results.
Scientific Research Applications
Synthesis and Chemical Properties
The reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution produces 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. This reaction is similar to the intramolecular cyclization previously reported for corresponding 6-acetyl derivatives. The structures of the resulting compounds were confirmed by NMR spectroscopy and X-ray structure analysis (Chimichi et al., 1996).
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, and dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).
The reaction of 2-ethoxycarbonylmethyl-1,4,6-trimethylpyrimidinium iodide with carboxylic acid hydrazides leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives. This novel rearrangement of 1,2-dialkylpyrimidinium salts involves the recyclization of the pyrimidine ring, incorporating a fragment of the nucleophilic reagent into the transformation product (Danagulyan et al., 2006).
A study on the synthesis of pyrazolo[1,5-a]pyrimidine analogues of the systemic fungicide carboxin demonstrated the potential of these derivatives for fungicidal activity, particularly in fungal growth assays of Basidiomycete species. This research illustrates the applicability of these compounds in the field of agriculture and fungicide development (Huppatz, 1985).
Advanced Materials and Fluorescence Studies
- The pyrazolo[1,5-a]pyrimidine sulfides exhibit significant fluorescence properties. Their substitution patterns correlate with fluorescent spectroscopic properties, suggesting their potential application in developing new fluorescent probes. This includes the synthesis of long-wavelength pyrazolo[1,5-a]pyrimidine dyes, with fluorescent properties sensitive to various media such as alcohol and acetone (Wu et al., 2008).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting potential interactions with light-sensitive targets.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Given the photophysical properties of pyrazolo[1,5-a]pyrimidines , it’s plausible that they may influence pathways related to light-dependent reactions or signaling.
Result of Action
The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
Given the compound’s photophysical properties , factors such as light exposure could potentially influence its action.
Future Directions
The future directions of research on Pyrazolo[1,5-a]pyrimidines focus on the development of new synthetic routes and the possible applications of these compounds . The aim is to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with various proteins and biomolecules, modulating their activity. For instance, it has been identified as a selective inhibitor of certain protein kinases, which are crucial in regulating cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinases can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling events . This compound has also been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of target enzymes, such as protein kinases, and inhibits their activity. This binding interaction is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and persistent effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydrolysis and oxidation . The enzymes involved in these metabolic processes include cytochrome P450 oxidases and esterases. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action within the cell.
Properties
IUPAC Name |
3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(16)6-5-12-13-7(9(14)15)3-4-11-8(6)13/h3-5H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZHWQNQGATNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423182-25-5 | |
Record name | 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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